Chirald

概要

説明

Chirald<SUP><SUP>®</SUP></SUP>: is a chiral compound known for its unique spatial arrangement, making it non-superimposable on its mirror image. This property, known as chirality, is crucial in various scientific fields, particularly in chemistry and biology. This compound<SUP><SUP>®</SUP></SUP> is widely used in research and industrial applications due to its ability to interact differently with other chiral entities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chirald<SUP><SUP>®</SUP></SUP> involves several steps, including the use of chiral catalysts and reagents to ensure the desired enantiomer is produced. Common synthetic routes include asymmetric synthesis and chiral resolution techniques. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound<SUP><SUP>®</SUP></SUP> typically involves large-scale asymmetric synthesis using chiral catalysts. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to separate and purify the enantiomers. The production process is designed to be efficient and cost-effective while maintaining high enantiomeric purity.

化学反応の分析

Types of Reactions: Chirald<SUP><SUP>®</SUP></SUP> undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chiral nature of the compound, leading to different outcomes depending on the enantiomer involved.

Common Reagents and Conditions: Common reagents used in reactions with this compound<SUP><SUP>®</SUP></SUP> include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products: The major products formed from reactions with this compound<SUP><SUP>®</SUP></SUP> depend on the type of reaction and the specific enantiomer involved. For example, oxidation may yield chiral alcohols or ketones, while substitution reactions can produce a variety of chiral derivatives.

科学的研究の応用

Pharmaceutical Applications

The pharmaceutical industry heavily relies on chirality due to the distinct biological activities exhibited by enantiomers. One enantiomer of a chiral drug may be therapeutically active, while the other could be harmful or inactive.

Key Examples:

- Thalidomide : This drug is infamous for its tragic history, as one enantiomer was effective against morning sickness, while the other caused severe birth defects. This led to strict regulations requiring that chiral drugs be marketed as single enantiomers to avoid such risks .

- Selective Binding : Chiral drugs often exhibit selective binding to biological targets, enhancing efficacy and minimizing side effects. For instance, the synthesis of specific chiral molecules can be achieved using chiral catalysts to favor one enantiomer over another, which is critical in drug design .

Material Science and Nanotechnology

Chirality is also significant in material science, particularly in the development of chiral materials that can be used in various applications.

Applications:

- Chiral Nanostructures : These structures can selectively interact with other chiral objects and are utilized in asymmetric catalysis, enantiomeric separation, and chiral sensing. Their unique optical properties allow for applications in circular dichroism and photoluminescence .

- Drug Delivery Systems : Research has shown that chiral materials can enhance drug delivery by targeting specific cells or tissues, thus improving therapeutic outcomes while reducing side effects .

Biomedical Engineering

Chirality significantly impacts biomedical applications, particularly in the development of chiral biointerfaces that regulate cellular behavior.

Case Studies:

- Chiral Surfaces : Studies have demonstrated that chiral surfaces made from amino acids can influence neuronal cell attachment and behavior. For example, L-cysteine surfaces inhibited neuronal attachment more than D-cysteine surfaces .

- Antibacterial Properties : Chiral compounds have shown potential in antibacterial and antiviral applications by exploiting their unique interactions with biological systems .

Quantum State Control of Chiral Molecules

Recent advancements in controlling the quantum states of chiral molecules have opened new avenues for research.

Findings:

- A team at the Fritz Haber Institute achieved near-complete separation of quantum states for chiral molecules, reaching a purity of 96% for one enantiomer. This breakthrough enhances our understanding of chirality and its implications for molecular physics and chemistry .

作用機序

The mechanism of action of Chirald<SUP><SUP>®</SUP></SUP> involves its interaction with molecular targets through its chiral centers. These interactions can influence the compound’s binding affinity and specificity, leading to different biological and chemical outcomes. The pathways involved often include stereospecific binding to enzymes or receptors, resulting in distinct physiological or chemical effects.

類似化合物との比較

Chirald<SUP><SUP>®</SUP></SUP> is unique compared to other chiral compounds due to its specific spatial arrangement and the resulting interactions. Similar compounds include:

Chiral amino acids: These are fundamental building blocks in proteins and exhibit chirality.

Chiral drugs: Many pharmaceuticals are chiral, with enantiomers having different therapeutic effects.

Chiral catalysts: Used in asymmetric synthesis to produce enantiomerically pure compounds.

This compound<SUP><SUP>®</SUP></SUP> stands out due to its high enantiomeric purity and its effectiveness in various applications, making it a valuable compound in both research and industry.

生物活性

Chirald, a chiral compound, has garnered significant attention in the field of medicinal chemistry due to its unique biological activities and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

This compound refers to a class of chiral compounds that exhibit distinct spatial configurations, leading to different biological activities based on their stereochemistry. The importance of chirality in biological systems is underscored by the selective interactions that chiral molecules have with biomolecules, such as proteins and nucleic acids.

2. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Enantiomeric Interactions : The two enantiomers of this compound may interact differently with biological targets, leading to variations in pharmacological effects. For instance, one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic .

- Metal Complex Formation : Chiral metal complexes derived from this compound have shown enhanced biological activity compared to their non-chiral counterparts. These complexes can selectively bind to biomolecules, influencing cellular processes such as apoptosis and metabolism .

- Stereoselective Metabolism : The metabolism of this compound in biological systems often exhibits stereoselectivity, which can significantly impact its pharmacokinetics and overall efficacy .

3.1 Chiral Metal Complexes

Recent studies have highlighted the potential of chiral metal complexes derived from this compound in cancer therapy. For example:

These findings suggest that the incorporation of chirality into metal complexes can lead to improved therapeutic profiles.

3.2 Stereoselective Drug Development

A notable case study involves the development of esomeprazole from omeprazole, illustrating the commercial success and therapeutic advantages of chiral switches in drug formulation:

- Omeprazole vs. Esomeprazole : Esomeprazole, the S-enantiomer of omeprazole, demonstrated superior efficacy in treating gastroesophageal reflux disease (GERD), leading to significant market success for AstraZeneca .

4. Cytotoxicity Studies

Biological cytotoxicity studies have been conducted using various concentrations of this compound-derived complexes:

- Cytotoxic Effects : Research indicated that concentrations ranging from 10–100 μM resulted in varying degrees of cytotoxicity against neuronal cell lines (HT-22), with some complexes providing protective effects against oxidative stress .

5. Conclusion

This compound represents a promising avenue for drug development due to its unique biological activities and mechanisms of action. The ability to design chiral compounds that selectively interact with biological targets opens new frontiers in medicinal chemistry and pharmacology.

6. Future Directions

Further research is needed to explore the full therapeutic potential of this compound and its derivatives, particularly in:

- Targeted Cancer Therapies : Investigating specific interactions between chiral compounds and cancer biomarkers.

- Metabolic Pathways : Understanding how chirality influences metabolic pathways and drug interactions.

特性

IUPAC Name |

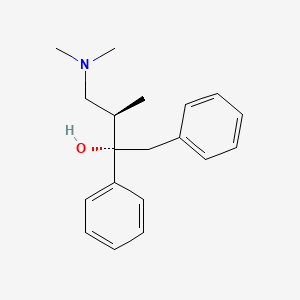

(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17/h4-13,16,21H,14-15H2,1-3H3/t16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTCGJHAECYOBW-APWZRJJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70273961 | |

| Record name | Chirald | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38345-66-3 | |

| Record name | (αS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38345-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darvon alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038345663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chirald | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70273961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-OXYPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5917USS6PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Chirald® as highlighted in the research papers?

A1: The research papers predominantly focus on this compound®'s role in the asymmetric reduction of ketones [] and its use in synthesizing optically active compounds like propargyloxyacetic acids and esters [, ]. These compounds are important building blocks in the synthesis of various biologically active molecules.

Q2: How does this compound® contribute to the synthesis of optically active propargyloxyacetic acids and esters?

A2: this compound® is used in conjunction with Lithium Aluminum Hydride (LiAlH4) to form a chiral reducing agent, this compound-LiAlH4 [, ]. This complex enables the enantioselective reduction of specific alkynones (ketones with a triple bond) to produce the desired optically active propargyloxy alcohols. These alcohols are then further reacted to obtain the target propargyloxyacetic acids and esters.

Q3: The research mentions [, ]-Wittig rearrangement. What is the significance of this reaction in relation to this compound®?

A3: The optically active propargyloxyacetic acids and esters synthesized using this compound® act as precursors for the [, ]-Wittig rearrangement reaction [, ]. This rearrangement is highly stereoselective, meaning it retains the chirality introduced by this compound®. This is crucial for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical and other applications.

Q4: What types of molecules are ultimately synthesized using this compound® as a starting point in these reactions?

A4: The [, ]-Wittig rearrangement of compounds derived from this compound® leads to the formation of α-hydroxy-β-allenes and ultimately to 2,5-dihydrofurans [, ]. These heterocyclic compounds are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound®?

A5: While the provided research papers don't delve into specific SAR studies of this compound®, they highlight that even small structural changes, such as from acid to ester in propargyloxyacetic acid derivatives, can impact the stereochemical outcome of the [, ]-Wittig rearrangement [, ]. This underscores the importance of understanding the structural nuances of this compound® and its derivatives in influencing stereoselectivity.

Q6: The papers mention "this compound® - LiAlH4." Is there more information available on this complex?

A6: While the papers focus on the application of the this compound®- LiAlH4 complex, they don't delve into its specific characterization [, ]. Further research may explore its spectroscopic data, stability, and optimal conditions for enantioselective reduction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。